molecular formula C17H9Cl2N3O2 B11602244 4-Amino-2-(3,4-dichlorophenyl)chromeno[4,3-d]pyrimidin-5-one

4-Amino-2-(3,4-dichlorophenyl)chromeno[4,3-d]pyrimidin-5-one

Cat. No.: B11602244
M. Wt: 358.2 g/mol
InChI Key: SGXMZVJJUCXNKQ-UHFFFAOYSA-N
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Description

4-amino-2-(3,4-dichlorophenyl)-5H-chromeno[4,3-d]pyrimidin-5-one is a heterocyclic compound that has garnered interest due to its potential biological and pharmacological activities. This compound features a unique structure combining a chromeno-pyrimidine core with an amino group and dichlorophenyl substituent, making it a valuable scaffold for drug development and other scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-2-(3,4-dichlorophenyl)-5H-chromeno[4,3-d]pyrimidin-5-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 3,4-dichlorobenzaldehyde with 4-amino-2-hydroxyacetophenone to form an intermediate, which is then cyclized with urea under acidic conditions to yield the desired chromeno-pyrimidine structure .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to enhance yield and purity. This can include the use of high-temperature reflux, specific catalysts, and purification techniques such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-amino-2-(3,4-dichlorophenyl)-5H-chromeno[4,3-d]pyrimidin-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

4-amino-2-(3,4-dichlorophenyl)-5H-chromeno[4,3-d]pyrimidin-5-one has been explored for various scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Studied for its anticancer, antiviral, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 4-amino-2-(3,4-dichlorophenyl)-5H-chromeno[4,3-d]pyrimidin-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can disrupt cellular pathways, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-amino-2-(3,4-dichlorophenyl)-5H-chromeno[4,3-d]pyrimidin-5-one is unique due to its specific combination of functional groups and structural features, which confer distinct biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C17H9Cl2N3O2

Molecular Weight

358.2 g/mol

IUPAC Name

4-amino-2-(3,4-dichlorophenyl)chromeno[4,3-d]pyrimidin-5-one

InChI

InChI=1S/C17H9Cl2N3O2/c18-10-6-5-8(7-11(10)19)16-21-14-9-3-1-2-4-12(9)24-17(23)13(14)15(20)22-16/h1-7H,(H2,20,21,22)

InChI Key

SGXMZVJJUCXNKQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C(=NC(=N3)C4=CC(=C(C=C4)Cl)Cl)N)C(=O)O2

Origin of Product

United States

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